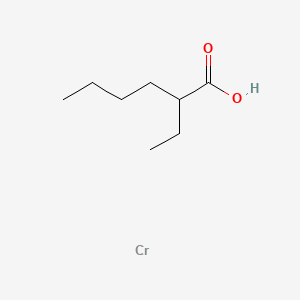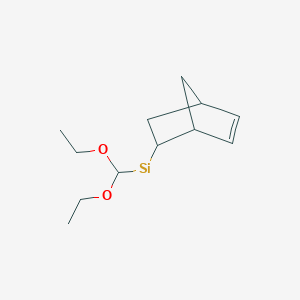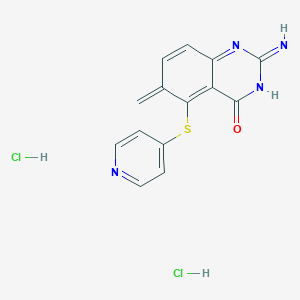![molecular formula C13H23NO3SSi B12351492 Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12351492.png)
Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a pyridine ring substituted with a trimethoxysilylpropylthioethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- typically involves the reaction of pyridine derivatives with trimethoxysilylpropylthioethyl reagents. One common method involves the use of 3-(trimethoxysilyl)propylthiol and 4-bromopyridine as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and distillation, to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or disulfides.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to enhance the properties of these materials
Mécanisme D'action
The mechanism of action of Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- involves its interaction with molecular targets through its functional groups. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is particularly useful in the formation of stable coatings and adhesives. Additionally, the pyridine ring can interact with various biological targets, potentially leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]methyl]-
- Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]propyl]-
- Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]butyl]-
Uniqueness
Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- is unique due to its specific combination of a pyridine ring and a trimethoxysilylpropylthioethyl group. This combination imparts unique chemical properties, such as enhanced reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers a balance of reactivity and stability that is advantageous in both research and industrial settings .
Propriétés
Formule moléculaire |
C13H23NO3SSi |
|---|---|
Poids moléculaire |
301.48 g/mol |
Nom IUPAC |
trimethoxy-[3-(2-pyridin-4-ylethylsulfanyl)propyl]silane |
InChI |
InChI=1S/C13H23NO3SSi/c1-15-19(16-2,17-3)12-4-10-18-11-7-13-5-8-14-9-6-13/h5-6,8-9H,4,7,10-12H2,1-3H3 |
Clé InChI |
FTFPJWOVEACWSC-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCSCCC1=CC=NC=C1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[3,4,7-Trimethyl-6-(1-methylethyl)-2,5,8-trioxo-1,4,7-triazacyclododecan-9-yl]-2,4,6-octatrienamide](/img/structure/B12351442.png)
![2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B12351452.png)

![6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione](/img/structure/B12351461.png)

![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12351479.png)
![1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12351489.png)
